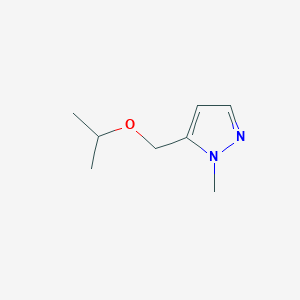
5-(isopropoxymethyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(isopropoxymethyl)-1-methyl-1H-pyrazole, also known as J147, is a synthetic compound that has gained attention in the scientific community due to its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. J147 was first synthesized in 2011 by Schubert et al. and has since undergone numerous studies to investigate its mechanism of action and potential therapeutic benefits.
作用機序
The exact mechanism of action of 5-(isopropoxymethyl)-1-methyl-1H-pyrazole is not fully understood, but it is believed to work through multiple pathways to provide its neuroprotective effects. This compound has been shown to increase levels of the protein ATP synthase, which is involved in energy production in cells. This compound also activates the protein PGC-1alpha, which is involved in mitochondrial function and cellular metabolism. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that this compound can improve cognitive function and memory, reduce amyloid-beta levels, and increase the production of new neurons in the brain. This compound has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 5-(isopropoxymethyl)-1-methyl-1H-pyrazole is that it has been shown to have a high degree of bioavailability, meaning that it can easily cross the blood-brain barrier and reach its target in the brain. Additionally, this compound has been shown to have low toxicity and few side effects in animal models. However, one limitation of this compound is that it has not yet undergone clinical trials in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are a number of potential future directions for research on 5-(isopropoxymethyl)-1-methyl-1H-pyrazole. One area of interest is in understanding the molecular mechanisms by which this compound exerts its neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and duration of treatment with this compound in animal models and humans. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a treatment for neurodegenerative diseases in humans.
合成法
The synthesis of 5-(isopropoxymethyl)-1-methyl-1H-pyrazole involves a multi-step process that includes the condensation of 2,4-dinitrophenylhydrazine with isobutyraldehyde, followed by reduction with sodium borohydride and subsequent reaction with methyl iodide. The final product is purified through column chromatography to yield this compound in its pure form.
科学的研究の応用
5-(isopropoxymethyl)-1-methyl-1H-pyrazole has been extensively studied for its potential therapeutic benefits in the treatment of neurodegenerative diseases. Research has shown that this compound can improve cognitive function and reduce amyloid-beta levels in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects and can stimulate the production of new neurons in the brain.
特性
IUPAC Name |
1-methyl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)11-6-8-4-5-9-10(8)3/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVWNXJJIIWSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

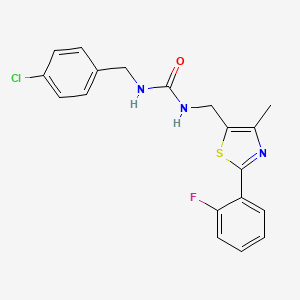
![4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2648852.png)
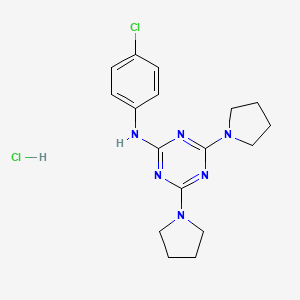
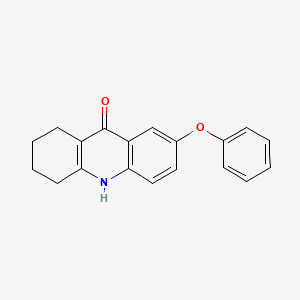
![2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2648857.png)
![benzo[d]thiazol-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2648859.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2648860.png)
![1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol](/img/structure/B2648861.png)
![3-(4-Bromophenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2648863.png)
![(1-(Methylsulfonyl)pyrrolidin-2-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2648865.png)
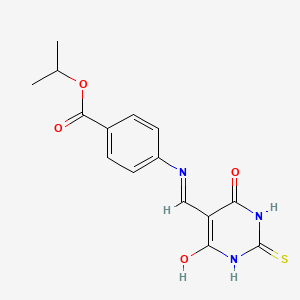
![3,4-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2648870.png)
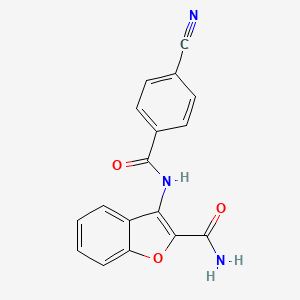
![2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid](/img/structure/B2648872.png)